Selective Inhibition of Human Dihydrofolate Reductase (hDHFR) vs. Thioredoxin Reductase
This compound demonstrates a potent and highly selective inhibition of human dihydrofolate reductase (hDHFR) with an IC50 of 59 nM, while showing negligible activity against thioredoxin reductase 1 (IC50 = 4,000-5,700 nM) [1]. This represents a >67-fold selectivity for hDHFR. In comparison, many classical antifolates like methotrexate exhibit dual inhibition or different selectivity profiles. This selective profile suggests potential for reduced off-target toxicity mediated by thioredoxin reductase inhibition.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) and Selectivity |
|---|---|
| Target Compound Data | IC50 = 59 nM (hDHFR) |
| Comparator Or Baseline | IC50 = 4,000 nM and 5,700 nM (Rat Thioredoxin Reductase 1) |
| Quantified Difference | >67-fold selectivity for hDHFR |
| Conditions | Recombinant human DHFR assay: UV-Vis spectrophotometric measurement of DHF to THF conversion measured every 30 sec for 6 mins. Recombinant rat liver thioredoxin reductase assay: DTNB reduction assay after 60 and 30 mins incubation. |
Why This Matters
This high selectivity window is crucial for researchers designing specific DHFR inhibitors, as it suggests a potentially cleaner pharmacological profile with fewer confounding effects from thioredoxin system interference.
- [1] BindingDB. BDBM50236321 (CHEMBL4097389) Activity Data. BindingDB, 2025. View Source
